

The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Oxa-8-azaspiro[4.5]decane

Cat. No.: B086222

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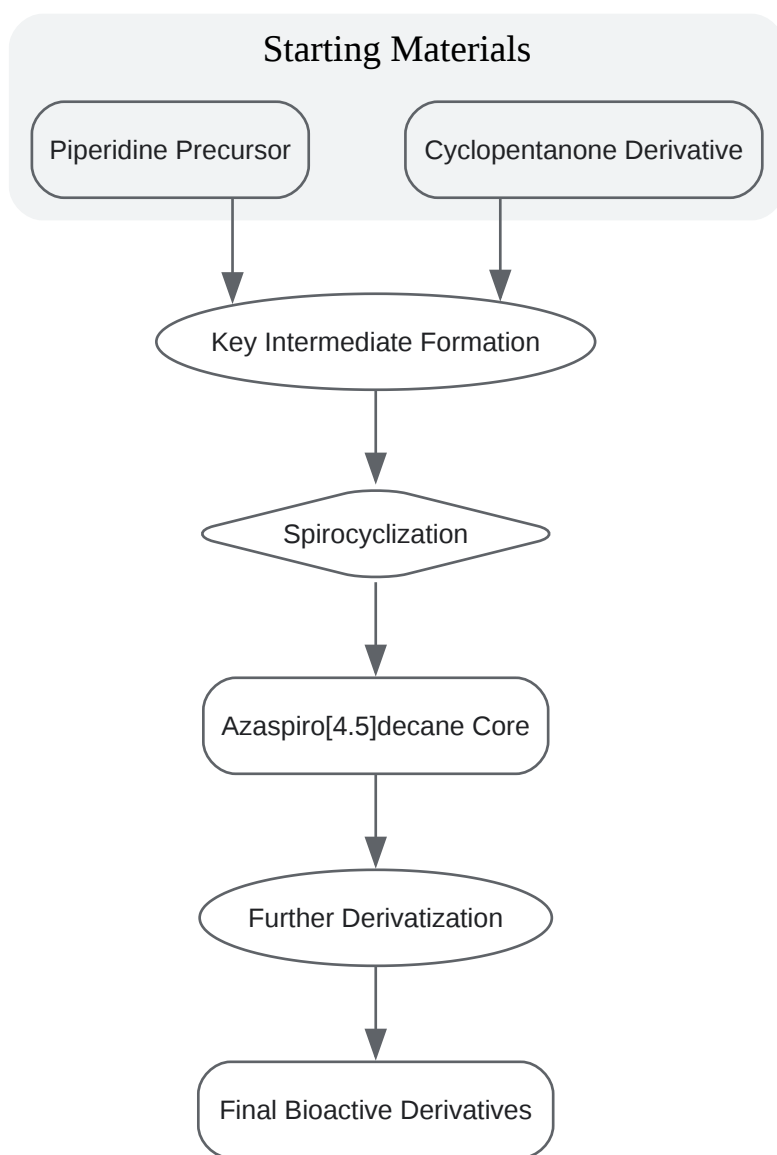
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

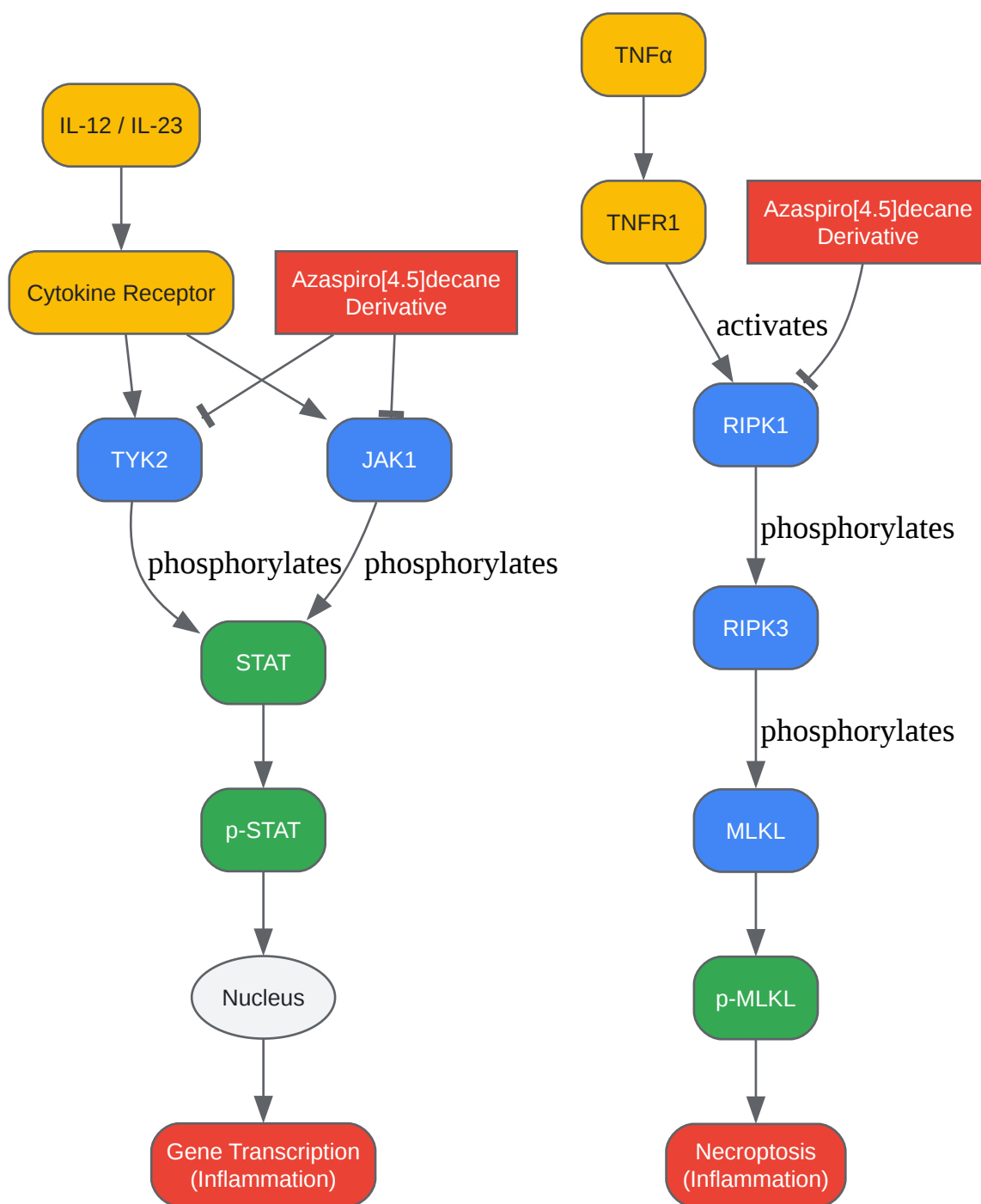
The azaspiro[4.5]decane core, a unique three-dimensional spirocyclic scaffold, has emerged as a significant structural motif in medicinal chemistry. Its inherent conformational rigidity and ability to present substituents in distinct vectors in three-dimensional space make it a "privileged" scaffold. This feature allows for the fine-tuning of interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive exploration of the chemical space of azaspiro[4.5]decane derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) across various therapeutic targets.

Synthetic Strategies for the Azaspiro[4.5]decane Core

The construction of the azaspiro[4.5]decane ring system is a key step in the synthesis of its derivatives. Multi-step sequences are often employed, typically involving the formation of the piperidine ring followed by a spirocyclization step. Common synthetic strategies include intramolecular cyclization reactions and ring-closing metathesis. The choice of the synthetic route is often dictated by the desired substitution patterns on the final molecule, allowing for diverse chemical space exploration.

A general representation of a synthetic approach is depicted below:





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